molecular formula C16H26ClNO B1439702 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1185301-09-0

4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1439702
M. Wt: 283.83 g/mol
InChI Key: SZLGBSZMMUOJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is a compound with the CAS Number: 1185301-09-0 . It has a molecular weight of 283.84 . It’s also known as SR57227A and is a novel compound in the class of piperidine derivatives. It was developed and researched for its potential use as a medication for various disorders, such as depression, anxiety, and addiction.


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-sec-butylphenoxy)methyl]piperidine hydrochloride . The InChI code is 1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular formula of “4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is C16H26ClNO . The compound has a molecular weight of 283.84 .

Scientific Research Applications

Paroxetine Hydrochloride

Paroxetine hydrochloride, a phenylpiperidine derivative closely related to 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, is a selective serotonin reuptake inhibitor used in treating various mental health disorders. This research highlights its physicochemical properties, spectroscopic data, and pharmacological effects, providing insights into its potential applications in medical research and treatment (Germann, Ma, Han, & Tikhomirova, 2013).

Aromatase Inhibitors

Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, compounds structurally related to 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, has shown promising results in inhibiting estrogen biosynthesis. These findings are significant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis of Key Intermediates

A study on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound structurally related to 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, highlights its role as a key intermediate in pharmaceutical development. This research provides valuable information on the synthesis routes and potential applications in drug development (Wang, Wang, Tang, & Xu, 2015).

Opiate Activity

The study of novel 1'-methylxanthene-9-spiro-4'-piperidines, structurally related to 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, has contributed to the search for opiate analgesics with improved pharmacological properties. This research helps in understanding the structure-activity relationships of such compounds (Galt, Horbury, Matusiak, Pearce, & Shaw, 1989).

Metabolic Activity in Rats

A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a compound with structural similarities, revealed its impact on feeding behavior and metabolic activity in obese rats. This research could provide insights into potential applications in obesity and metabolic disorder treatments (Massicot, Steiner, & Godfroid, 1985).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLGBSZMMUOJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 6
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.